Potassium trifluoro(pentan-3-yl)boranuide
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Overview
Description
Potassium trifluoro(pentan-3-yl)boranuide is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties. This compound is characterized by the presence of a trifluoroborate group attached to a pentan-3-yl moiety, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(pentan-3-yl)boranuide typically involves the reaction of pentan-3-ylboronic acid with potassium fluoride and a suitable trifluorinating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The resulting product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(pentan-3-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boranes or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, boranes, and various substituted boron compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
Potassium trifluoro(pentan-3-yl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which potassium trifluoro(pentan-3-yl)boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can participate in nucleophilic substitution reactions, forming stable boron-carbon bonds. This interaction is crucial for its role in cross-coupling reactions and other synthetic applications.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(3-phenylbicyclo[1.1.1]pentan-1-yl)boranuide
- Potassium trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)boranuide
- Potassium trifluoro(3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentan-1-yl)boranuide
Uniqueness
Potassium trifluoro(pentan-3-yl)boranuide is unique due to its specific pentan-3-yl moiety, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. This uniqueness makes it particularly valuable in certain synthetic applications where other trifluoroborate compounds may not be as effective.
Biological Activity
Potassium trifluoro(pentan-3-yl)boranuide, a boron-containing compound, has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant studies that highlight its applications.
This compound is characterized by the following chemical properties:
- Molecular Formula : C3H5BF3K
- Molecular Weight : 163.98 g/mol
- CAS Number : 1430219-76-3
- Solubility : Highly soluble in water, with solubility values ranging from 2.39 mg/ml to 14.3 mg/ml depending on conditions .
The compound features a trifluoroborate group which is significant for its reactivity in organic synthesis, particularly in cross-coupling reactions.
This compound has been studied for its role as a potential inhibitor of various biological pathways. Notably, it has been associated with the inhibition of METTL3 (N6-adenosine-methyltransferase 70 kDa subunit), an enzyme implicated in several cancer pathways. Inhibition of METTL3 activity can lead to decreased proliferation and survival of cancer cells, making this compound a candidate for cancer therapeutics .
Case Studies and Research Findings
- Cancer Cell Line Studies : Research has demonstrated that the knockdown of METTL3 using compounds similar to this compound results in reduced growth and invasion in lung cancer cell lines such as A549 and H1299 . This suggests that the compound may serve as a lead compound for developing new anti-cancer agents.
- Synthetic Applications : The compound has been utilized in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, which are essential in constructing complex organic molecules .
Table 1: Biological Activity Overview
Activity Type | Description | Reference |
---|---|---|
METTL3 Inhibition | Reduces proliferation in cancer cell lines | |
Synthetic Applications | Used in Suzuki-Miyaura cross-coupling |
Property | Value |
---|---|
Molecular Formula | C3H5BF3K |
Molecular Weight | 163.98 g/mol |
Solubility | 2.39 mg/ml to 14.3 mg/ml |
Log P (octanol-water) | 1.66 |
Properties
Molecular Formula |
C5H11BF3K |
---|---|
Molecular Weight |
178.05 g/mol |
IUPAC Name |
potassium;trifluoro(pentan-3-yl)boranuide |
InChI |
InChI=1S/C5H11BF3.K/c1-3-5(4-2)6(7,8)9;/h5H,3-4H2,1-2H3;/q-1;+1 |
InChI Key |
OMFCOPPAXDRPLK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(CC)CC)(F)(F)F.[K+] |
Origin of Product |
United States |
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